molecular formula C10H5F3O2 B1595723 2-(trifluoromethyl)-4H-chromen-4-one CAS No. 151668-40-5

2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B1595723
M. Wt: 214.14 g/mol
InChI Key: ABPAKMJTQTVEDR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4H-chromen-4-one, also known as 2-TFMC, is a heterocyclic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in most organic solvents. Its structure consists of two aromatic rings connected by a methylene bridge. It is a highly polar compound due to the presence of three fluorine atoms in its structure. 2-TFMC is a versatile compound that can be used in a variety of synthetic reactions, such as the synthesis of new materials, the production of pharmaceuticals, and the development of new catalysts.

Scientific Research Applications

Synthesis and Functionalization

A range of synthesis and functionalization processes have been developed for derivatives of 2-(trifluoromethyl)-4H-chromen-4-one, demonstrating its versatility in organic chemistry. For instance, Xiang et al. (2014) presented a facile and efficient strategy for synthesizing 3-((trifluoromethyl)thio)-4H-chromen-4-one (H. Xiang & Chunhao Yang, 2014). This highlights the compound’s ability to undergo efficient chemical transformations under mild conditions. Furthermore, Emmadi et al. (2014) developed a method for functionalizing chromen-2-ones with amidoalkyl derivatives, starting from 4-trifluoromethyl substituted chromen-2-ones, which underscores the compound's applicability in creating a variety of derivatives (Narender Reddy Emmadi et al., 2014).

Applications in Pharmaceutical Research

2-(trifluoromethyl)-4H-chromen-4-one derivatives have been explored for their potential pharmaceutical applications. For example, Rodriguez Aristegui et al. (2006) synthesized a key intermediate for the creation of DNA-dependent protein kinase inhibitors, emphasizing the compound's relevance in targeted drug design (Sonsoles Rodriguez Aristegui et al., 2006).

Innovative Methods in Organic Synthesis

Researchers have also developed innovative synthetic methods involving 2-(trifluoromethyl)-4H-chromen-4-one. For instance, Maleki et al. (2017) prepared a variety of 2-amino-4H-chromene derivatives using a novel organocatalyst under environmentally friendly conditions, showcasing the compound's adaptability in green chemistry applications (B. Maleki et al., 2017).

Novel Reactivity and Chemical Transformations

The compound's unique reactivity has been a focal point of research. Sosnovskikh et al. (2006) explored the nucleophilic addition of trimethyl(trifluoromethyl)silane to 4H-chromene derivatives, revealing new aspects of its chemical behavior (V. Ya. Sosnovskikh et al., 2006).

properties

IUPAC Name

2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPAKMJTQTVEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351970
Record name 2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-4H-chromen-4-one

CAS RN

151668-40-5
Record name 2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JN Low, LR Gomes, A Gaspar… - … Section E: Crystallographic …, 2017 - scripts.iucr.org
Herein, the synthesis and crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, C17H11F3O4, are reported. This isoflavone is used as a starting …
Number of citations: 3 scripts.iucr.org
C Xie, Q Guo, X Wu, W Ye, G Hou - The Journal of Organic …, 2023 - ACS Publications
A Rh-catalyzed highly chemo- and enantioselective hydrogenation of 2-CF 3 -chromen/thiochromen-4-ones was successfully established achieving excellent selectivity and high …
Number of citations: 3 pubs.acs.org
BI Usachev, MA Shafeev, VY Sosnovskikh - Russian chemical bulletin, 2004 - Springer
… 2 Trifluoromethyl 4H chromen 4 one N phenylhydrazone … 6 Methyl 2 trifluoromethyl 4H chromen 4 one N phenyl … 6 Methyl 2 trifluoromethyl 4H chromen 4 one oxime (10b). …
Number of citations: 13 link.springer.com
E Uriarte, F Borges, A Gaspar - International Journal of Bioorganic …, 2021 - ijbc.sciforce.org
Isoflavones are naturally occurring compounds well-known for their beneficial role in several diseases, such as cancer and inflammation. Recently some isoflavones derivatives were …
Number of citations: 2 ijbc.sciforce.org
F Francavilla, F Sarcina, IA Schepetkin… - European Journal of …, 2023 - Elsevier
Formyl peptide receptor-1 (FPR1) is a G protein-coupled chemoattractant receptor that plays a crucial role in the trafficking of leukocytes into the sites of bacterial infection and …
Number of citations: 3 www.sciencedirect.com
D Willmann, S Lim, S Wetzel, E Metzger… - … Journal of Cancer, 2012 - Wiley Online Library
Post‐translational modifications of histones by chromatin modifying enzymes regulate chromatin structure and gene expression. As deregulation of histone modifications contributes to …
Number of citations: 147 onlinelibrary.wiley.com
G Saxena, M Sharma, N Sharma… - Journal of …, 2019 - search.proquest.com
[...] an online tool named PreADMET was introduced to give a quick response for the prediction of drug.[...] 10 nanosecond MD run was applied with a leap-frog integrator of a step size …
Number of citations: 0 search.proquest.com
MS Frasinyuk, SP Bondarenko… - Chemistry of natural …, 2006 - researchgate.net
Flavonoids as a class are some of the most widely distributed compounds of plant origin. Representatives of them are present in practically all plant species [1]. Flavonoids are most …
Number of citations: 6 www.researchgate.net
A Nawrotek, S Benabdi, S Niyomchon… - Nature chemical …, 2019 - nature.com
Peripheral membrane proteins orchestrate many physiological and pathological processes, making regulation of their activities by small molecules highly desirable. However, they are …
Number of citations: 22 www.nature.com
L Carlino - 2014 - opendata.uni-halle.de
The present work was carried out at the Institute of Pharmaceutical Chemistry at Martin-Luther-University Halle-Wittenberg from 2009 to 2013. The first person that I would like to thank is …
Number of citations: 3 opendata.uni-halle.de

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